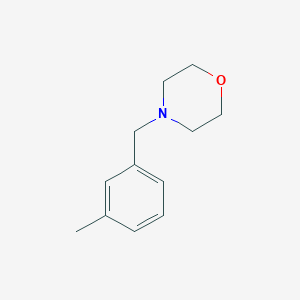

4-(3-Methylbenzyl)morpholine

Description

Significance of Morpholine (B109124) Derivatives as Versatile Chemical Scaffolds

The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, and antihyperlipidemic properties. researchgate.netresearchgate.netjchemrev.com This wide-ranging bioactivity has led to the classification of the morpholine moiety as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Beyond medicinal applications, morpholine derivatives are used in agrochemicals, as corrosion inhibitors, and as intermediates in the synthesis of optical brighteners. acs.orgnih.govnih.gov

Overview of Substituted Morpholines in Advanced Synthetic Research

The synthetic tractability of the morpholine ring allows for extensive functionalization at both its nitrogen and carbon atoms, leading to a vast library of derivatives with diverse properties. researchgate.netthieme-connect.com Advanced synthetic research has produced numerous methodologies for creating substituted morpholines, which are crucial intermediates for pharmacologically active compounds. thieme-connect.comtandfonline.comsorbonne-universite.fr

Syntheses often begin from readily available starting materials like amino alcohols or epoxides. thieme-connect.com For instance, a concise and efficient method for producing various mono-, di-, and trisubstituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from amino alcohols and α-halo acid chlorides. sorbonne-universite.fr Other innovative strategies include indium(III)-catalyzed intramolecular reductive etherification and palladium-catalyzed carboamination reactions, which allow for the stereocontrolled synthesis of complex substituted morpholines. oup.comnih.govacs.org Photocatalytic methods have also emerged as a powerful tool for the diastereoselective synthesis of substituted morpholines from simple starting materials. nih.gov

The position of the substituent on the morpholine ring is critical. C-substituted morpholines, which can be prepared from chiral amino acids, have found applications as chiral auxiliaries in asymmetric synthesis. researchgate.netacs.org N-substituted morpholines, such as the N-benzyl derivatives, are another major class. The introduction of substituents on the benzyl (B1604629) ring, as seen in 4-(3-Methylbenzyl)morpholine, allows for fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological activity. nih.gov The development of these synthetic strategies is crucial for generating structurally diverse morpholine analogues for evaluation in various research fields. nih.govacs.org

Research Scope and Strategic Objectives for this compound and Analogues

The specific compound, this compound, belongs to the class of N-benzylmorpholine analogues. Research into this class of compounds is often driven by the search for novel therapeutic agents. nih.gov A primary strategic objective is to explore how substitutions on the benzyl group influence interactions with biological targets, such as enzymes. nih.gov

For example, extensive research has been conducted on benzylmorpholine analogues as selective inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is involved in the bioactivation of tobacco-specific procarcinogens. nih.gov The goal of such research is to develop chemopreventive agents for tobacco-associated lung cancer. nih.gov In these studies, the position of substituents on the benzyl ring was found to be a key determinant of both binding affinity and selectivity for the target enzyme over related enzymes like CYP2A6. nih.gov

The research scope for this compound and its analogues therefore includes:

Synthesis: Developing and optimizing synthetic routes to produce this compound and a library of related compounds with varied substitution patterns. rsc.org

Structural Analysis: Characterizing the physicochemical and spectroscopic properties of these novel compounds.

Biological Screening: Evaluating the compounds for specific biological activities, such as enzyme inhibition or receptor binding, based on the rationale for their design. nih.govontosight.ai

Structure-Activity Relationship (SAR) Studies: Correlating the structural features of the analogues (e.g., the position and nature of the substituent on the phenyl ring) with their biological potency and selectivity to guide the design of more effective compounds. e3s-conferences.org

The data below provides physicochemical information for this compound and a closely related analogue, highlighting the type of data central to its research.

| Property | This compound | 4-(4-Methylbenzyl)morpholine |

|---|---|---|

| CAS Number | 90754-64-6 fluorochem.co.ukbldpharm.com | 46340-40-3 moldb.com |

| Molecular Formula | C12H17NO bldpharm.com | C12H17NO moldb.com |

| Molecular Weight | 191.27 g/mol bldpharm.com | 191.27 g/mol moldb.com |

| Appearance | Data not available | Yellowish oil, solidified at room temperature rsc.org |

| Melting Point | Data not available | 54-55°C rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-methylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPCPGWGLHHNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 3 Methylbenzyl Morpholine Formation and Transformations

Elucidation of Core Reaction Mechanisms

The formation of the C-N bond between the morpholine (B109124) nitrogen and the 3-methylbenzyl group is a key transformation. This is typically achieved through nucleophilic substitution or, more commonly in modern synthesis, via transition-metal-catalyzed cross-coupling reactions. The latter offers a broad substrate scope and functional group tolerance. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a well-studied framework for understanding this process. researchgate.net

In the context of palladium-catalyzed N-benzylation, the catalytic cycle is initiated by the oxidative addition of a benzyl (B1604629) halide (e.g., 3-methylbenzyl bromide) to a low-valent palladium(0) complex. This step is fundamental to many cross-coupling reactions. researchgate.netnih.gov The Pd(0) species, typically stabilized by phosphine (B1218219) ligands, inserts into the carbon-halide bond, forming a new palladium(II) species. rsc.org This process involves the oxidation of the metal center from the 0 to the +2 state and the formation of two new bonds: a Pd-carbon (benzyl) bond and a Pd-halide bond.

Following oxidative addition, the resulting Pd(II) complex coordinates with the amine (morpholine). In the presence of a base, the morpholine is deprotonated to form a more nucleophilic amido species, which then displaces the halide ligand on the palladium center to form a palladium-amido complex. The final, crucial step is reductive elimination . In this step, the C-N bond is formed as the benzyl group and the morpholino group couple, and the product, 4-(3-methylbenzyl)morpholine, is released from the coordination sphere of the metal. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The efficiency of these processes is highly dependent on the choice of catalyst, ligands, base, and solvent. beilstein-journals.org Ligands play a critical role in stabilizing the palladium intermediates and modulating their reactivity to favor the desired reductive elimination pathway over competing side reactions. researchgate.net

The mechanistic pathway of palladium-catalyzed C-N coupling involves several key transient species. While isolating these intermediates can be challenging due to their reactivity, their existence is supported by extensive mechanistic studies, including kinetic analysis and the synthesis of stable model complexes. nih.govnih.gov

The primary intermediates in the catalytic cycle for the formation of this compound are:

Palladium(0)-Ligand Complex: The resting state of the catalyst before entering the cycle.

Oxidative Addition Complex (Palladium(II)-benzyl-halide): Formed immediately after the reaction of the Pd(0) complex with the 3-methylbenzyl halide. rsc.org These complexes are coordinatively unsaturated and ready to react with the amine.

Palladium(II)-Amido Complex: Formed after the deprotonated morpholine displaces the halide on the palladium center. This is the direct precursor to the final product. The structure and stability of this intermediate are heavily influenced by the supporting ligands.

The characterization of stable analogues of these intermediates has provided significant insight into the bond activation and formation steps. For instance, stable palladium oxidative addition complexes (OACs) have been prepared from various aryl halides and used stoichiometrically in reactions, confirming their competence in the subsequent coupling steps. nih.gov

A common strategy involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. Under acidic conditions (e.g., H₂SO₄), the dehydration of diethanolamine leads to the formation of the morpholine ring through an intramolecular SN2 reaction, where one hydroxyl group is protonated to form a good leaving group (water), and the other hydroxyl group acts as the nucleophile.

Alternatively, the ring can be formed by reacting a 1,2-amino alcohol with a suitable two-carbon electrophile. For example, reaction with ethylene (B1197577) sulfate (B86663) under basic conditions provides a direct route to N-substituted morpholines. chemrxiv.org The mechanism involves the initial N-alkylation of the amino alcohol by the sulfate, followed by an intramolecular SN2 cyclization where the alkoxide attacks the carbon bearing the sulfate leaving group. chemrxiv.org

Modern methods often utilize transition metal catalysis. Copper-promoted oxyamination of alkenes, for instance, allows for the stereoselective synthesis of substituted morpholines. nih.gov This reaction proceeds via the simultaneous addition of an intramolecular alcohol and an intermolecular amine across an alkene, likely involving an initial addition of the alcohol moiety to the alkene. nih.gov Organocatalytic asymmetric halocyclization provides another pathway to chiral morpholines, where a cinchona alkaloid-derived catalyst can furnish chlorinated 2,2-disubstituted morpholines from alkenol substrates with high enantioselectivity. rsc.org

| Method | Key Mechanistic Step | Typical Reagents | Reference |

|---|---|---|---|

| Dehydration of Diethanolamine | Intramolecular SN2 Cyclization | Sulfuric Acid | researchgate.net |

| Alkene Oxyamination | Intramolecular Alcohol Addition to Alkene | Copper(II) 2-ethylhexanoate | nih.gov |

| Halocycloetherification | Organocatalytic Asymmetric Halocyclization | Cinchona Alkaloid-derived Catalyst | rsc.org |

| Annulation with Ethylene Sulfate | Sequential N-alkylation and Intramolecular SN2 | Ethylene Sulfate, Base (tBuOK) | chemrxiv.org |

In organometallic catalysis, β-hydride elimination is a common and often competing reaction pathway. wikipedia.org This process involves the transfer of a hydrogen atom from the β-position of an alkyl group attached to a metal center, forming a metal-hydride and an alkene. libretexts.orglibretexts.org For this reaction to occur, the metal complex must be coordinatively unsaturated and possess an alkyl ligand with at least one hydrogen atom on the β-carbon. wikipedia.org

In the synthesis of this compound via palladium-catalyzed benzylation, the 3-methylbenzyl group lacks β-hydrogens (the carbons β to the palladium center are part of the aromatic ring), and thus β-hydride elimination from the product-forming intermediate is not possible.

However, this side reaction is highly relevant in related syntheses that might involve palladium-alkyl intermediates where β-hydrogens are present. For example, if one were attempting to synthesize a 4-alkylmorpholine (e.g., 4-ethylmorpholine), the ethyl group on the palladium intermediate would have β-hydrogens. β-hydride elimination could then occur, leading to the formation of a palladium-hydride species and ethylene, which would reduce the yield of the desired product. acs.org Controlling or suppressing β-hydride elimination is a significant challenge in many palladium-catalyzed coupling reactions involving aliphatic compounds. researchgate.net This is often achieved by using specific ligands that promote reductive elimination over β-hydride elimination or by using substrates that lack β-hydrogens.

Stereochemical Aspects of Reaction Mechanisms

The specific compound this compound is achiral. However, if the morpholine ring or the benzyl group were to bear substituents at other positions, stereocenters could be introduced. The study of stereochemistry is paramount in the synthesis of substituted morpholines, as many biologically active molecules containing this scaffold are chiral. nih.gov

The stereochemical outcome of a reaction is determined by the mechanism and the transition states involved. In the synthesis of chiral morpholines, both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another) are critical considerations.

Diastereoselectivity is often controlled in cyclization reactions where one or more stereocenters are already present in the acyclic precursor. For example, in the copper-promoted oxyamination of chiral alkenols, the formation of 2,5-disubstituted morpholines often proceeds with high levels of diastereoselectivity. nih.gov The relative stereochemistry of the major diastereomer is dictated by the geometry of the transition state during the intramolecular cyclization step.

Enantioselectivity is achieved by using chiral catalysts or reagents that can differentiate between the prochiral faces of a substrate. Asymmetric hydrogenation using a chiral bisphosphine-rhodium catalyst has been developed to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, organocatalytic enantioselective chlorocycloetherification can furnish morpholines containing a quaternary stereocenter in high yields and enantioselectivities. rsc.org These methods rely on the chiral environment created by the catalyst to control the absolute stereochemistry of the newly formed stereocenter.

| Reaction Type | Catalyst/Reagent | Stereochemical Control | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Catalyst | Enantioselective | Up to 99% ee | rsc.org |

| Alkene Oxyamination | Copper(II) 2-ethylhexanoate | Diastereoselective | High diastereoselectivity (e.g., cis-2,5) | nih.gov |

| Chlorocycloetherification | Cinchona Alkaloid-derived Catalyst | Enantioselective | Excellent yields and enantioselectivities | rsc.org |

Influence of Chiral Auxiliaries and Catalysts on Stereochemistry

The stereoselective synthesis of morpholine derivatives is a significant area of research in organic chemistry, driven by the prevalence of the morpholine scaffold in biologically active compounds. The introduction of chirality into the morpholine ring can be achieved through various asymmetric strategies, prominently featuring the use of chiral auxiliaries and catalysts. While direct studies detailing the influence of these on the stereochemistry of this compound are not extensively documented in publicly available research, the principles can be understood through general methodologies developed for the asymmetric synthesis of substituted morpholines. These methods provide a framework for how stereocontrol can be exerted during the formation or transformation of related structures.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.orgnih.gov In the context of morpholine synthesis, an auxiliary can be attached to a precursor fragment, guiding the formation of new stereocenters with a high degree of diastereoselectivity. For instance, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries that can be applied to stereoselective alkylations and aldol (B89426) reactions, which could be key steps in a synthetic route toward chiral derivatives of this compound. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone directs the approach of reagents, thereby controlling the stereochemical outcome. wikipedia.org Similarly, pseudoephedrine has been employed as a versatile chiral auxiliary in asymmetric alkylation reactions to produce enantiomerically enriched compounds. nih.gov

Catalytic asymmetric synthesis represents a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies have been successfully applied to the synthesis of chiral morpholines and could, in principle, be adapted for this compound derivatives.

One notable method is the palladium-catalyzed carboamination of O-allyl ethanolamines. nih.gov This process can be used to construct 3,5-disubstituted morpholines, and if enantiopure amino alcohol precursors are used, the stereochemistry can be controlled. nih.gov The mechanism is thought to involve a syn-aminopalladation step through a boat-like transition state. nih.gov

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors. Research has shown that bisphosphine-rhodium catalysts with a large bite angle can effectively catalyze the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org

Furthermore, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgnih.gov This method utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst (Noyori-Ikariya catalyst). organic-chemistry.orgnih.gov High enantiomeric excesses (>95%) are achieved, and mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for high stereoselectivity. organic-chemistry.orgnih.gov

Organocatalysis also offers a metal-free approach to chiral morpholines. For example, an organocatalytic, enantioselective chlorination of aldehydes can be the initial step in a sequence to produce C2-functionalized morpholines. nih.gov Additionally, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenols to create chlorinated 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.org

While the following tables summarize findings for the asymmetric synthesis of various morpholine derivatives, it is important to note that these results are for analogous structures and not directly for this compound. They serve to illustrate the potential of these methods.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Substrate Substituent | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Phenyl | (R)-SKP-Rh | 99% | >99% |

| 4-Fluorophenyl | (R)-SKP-Rh | 92% | >99% |

| 2-Naphthyl | (R)-SKP-Rh | 99% | >99% |

| 3-Thienyl | (R)-SKP-Rh | 99% | >99% |

| Data derived from studies on asymmetric hydrogenation of dehydromorpholines, illustrating the efficacy of chiral rhodium catalysts. nih.gov |

Table 2: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH

| Substrate Substituent | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Phenyl | Ti(NMe2)2(BIA) / RuCl(S,S)-Ts-DPEN | 99% | 85% |

| 4-Chlorophenyl | Ti(NMe2)2(BIA) / RuCl(S,S)-Ts-DPEN | 98% | 82% |

| 2-Thienyl | Ti(NMe2)2(BIA) / RuCl(S,S)-Ts-DPEN | 99% | 75% |

| Cyclohexyl | Ti(NMe2)2(BIA) / RuCl(S,S)-Ts-DPEN | 96% | 78% |

| Data from research on the catalytic asymmetric synthesis of 3-substituted morpholines, showcasing a tandem catalytic approach. organic-chemistry.org |

These examples underscore the significant influence that chiral auxiliaries and catalysts can have on the stereochemical outcome of reactions to form chiral morpholine rings. The choice of the chiral controller (auxiliary or catalyst) and the reaction conditions are paramount in achieving high levels of stereoselectivity. Although specific data for this compound is lacking, these established methodologies provide a strong foundation for the development of synthetic routes to its chiral derivatives.

Following a comprehensive search for scientific literature, detailed computational studies specifically focused on the chemical compound “this compound” are not available. While extensive research exists on the parent molecule, morpholine, and other related derivatives using Density Functional Theory (DFT) and other molecular modeling techniques, the specific data required to generate an article based on the provided outline for this compound could not be located.

The methodologies outlined, such as geometry optimization, conformational analysis, HOMO-LUMO analysis, prediction of thermochemical properties, and calculation of spectroscopic parameters (NMR and IR), are standard computational chemistry techniques. However, without published research applying these methods to this compound, it is not possible to provide the specific, scientifically accurate data and detailed research findings requested for each section and subsection.

Generating an article without this specific data would require speculation or the use of data from related but structurally different compounds, which would violate the instructions to focus solely on this compound. Therefore, the requested article cannot be created at this time.

Computational Chemistry and Molecular Modeling of 4 3 Methylbenzyl Morpholine

Molecular Surface and Charge Distribution Analysis

The distribution of electrons within a molecule is fundamental to its chemical behavior. The following subsections detail the theoretical examination of the electronic landscape of 4-(3-methylbenzyl)morpholine.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites within the molecule. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, denote areas of lower electron density or electron deficiency, which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential is anticipated to be localized around the oxygen and nitrogen atoms of the morpholine (B109124) ring due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These areas would be the primary sites for interactions with electrophiles.

The aromatic ring of the 3-methylbenzyl group will exhibit a more complex potential distribution. The π-electron cloud of the benzene (B151609) ring generally results in a region of negative potential above and below the plane of the ring. However, the substituents on the ring will modulate this distribution. The electron-donating nature of the methyl group is expected to slightly increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group.

The hydrogen atoms of the methyl group and the methylene bridge, as well as those on the morpholine ring, are expected to be in regions of positive electrostatic potential, making them potential sites for weak interactions with nucleophiles.

Illustrative Representation of MEP Regions for this compound

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Oxygen Atom (Morpholine) | Highly Negative | Red | Site for electrophilic attack |

| Nitrogen Atom (Morpholine) | Negative | Red/Yellow | Site for electrophilic attack |

| Aromatic Ring (π-system) | Negative | Yellow/Green | Interaction with electrophiles |

| Hydrogen Atoms | Positive | Blue | Potential for weak nucleophilic interactions |

Mulliken population analysis is a method for calculating partial atomic charges based on the linear combination of atomic orbitals (LCAO) approach in quantum chemistry. wikipedia.org While it is known to be sensitive to the choice of basis set, it provides a useful qualitative understanding of the electron distribution among the atoms in a molecule. uni-muenchen.de

In this compound, the Mulliken charge analysis would be expected to reveal the following trends:

Oxygen and Nitrogen: The oxygen and nitrogen atoms of the morpholine ring are predicted to have the most significant negative Mulliken charges due to their high electronegativity. This indicates a higher electron density around these atoms.

Carbon Atoms: The carbon atoms in the morpholine ring adjacent to the oxygen and nitrogen atoms will likely have positive Mulliken charges, as they are bonded to more electronegative atoms. The carbon atoms of the benzyl (B1604629) group will have varying charges. The carbon atom of the methylene bridge is expected to be slightly positive. The carbon atoms of the aromatic ring will have small negative charges, with the methyl-substituted carbon having a slightly different charge compared to the others.

Hydrogen Atoms: The hydrogen atoms are generally expected to carry small positive Mulliken charges.

This distribution of charges highlights the polar nature of the C-O, C-N, and N-H bonds within the molecule.

Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Expected Mulliken Charge (a.u.) |

| O (Morpholine) | ~ -0.6 to -0.8 |

| N (Morpholine) | ~ -0.5 to -0.7 |

| C (adjacent to O in morpholine) | ~ +0.2 to +0.4 |

| C (adjacent to N in morpholine) | ~ +0.1 to +0.3 |

| C (methylene bridge) | ~ +0.05 to +0.15 |

| H (on morpholine and benzyl group) | ~ +0.1 to +0.2 |

Note: These values are illustrative and based on typical results for similar organic molecules. Actual values would depend on the specific computational method and basis set used.

For this compound, a significant net dipole moment is expected due to the presence of the polar morpholine ring and the asymmetry of the molecule. The primary contributors to the dipole moment are the polar C-O and C-N bonds within the morpholine ring, as well as the lone pairs of electrons on the oxygen and nitrogen atoms. The vector sum of these individual bond dipoles will result in a net molecular dipole moment.

Comparison of Dipole Moments of Related Compounds

| Compound | Experimental/Calculated Dipole Moment (Debye) |

| Morpholine | ~1.5 - 1.7 |

| Toluene (Methylbenzene) | ~0.36 |

| Benzylamine | ~1.4 |

| This compound (Predicted) | ~1.5 - 3.0 |

The predicted dipole moment suggests that this compound is a polar molecule, which will influence its physical properties such as solubility, boiling point, and its interactions with other polar molecules.

Advanced Analytical Methodologies for 4 3 Methylbenzyl Morpholine Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Methylbenzyl)morpholine by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the morpholine (B109124) ring, the benzylic methylene group, the aromatic ring, and the methyl group. The chemical shifts are influenced by the electron density around the protons. Protons on carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will appear in a characteristic region, while the aromatic protons will show a splitting pattern typical of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the morpholine carbons are typically found in the aliphatic region, with the carbons adjacent to the heteroatoms (N and O) being shifted downfield. The aromatic carbons will appear in the 120-140 ppm range, and the benzylic and methyl carbons will have characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons | -CH₃ | ~2.35 (s, 3H) | ~21.5 |

| Morpholine Protons | -N-(CH₂)₂- | ~2.45 (t, 4H) | ~53.8 |

| Benzylic Protons | Ar-CH₂-N | ~3.48 (s, 2H) | ~62.5 |

| Morpholine Protons | -O-(CH₂)₂- | ~3.70 (t, 4H) | ~67.0 |

| Aromatic Protons | Ar-H | ~7.00-7.25 (m, 4H) | ~127.0-138.0 |

| Aromatic Carbons | Ar-C | - | ~127.0-138.0 |

Note: Predicted values are based on typical shifts for morpholine, toluene, and benzylamine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Key expected absorptions include:

C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

C-H Stretching (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H bonds of the morpholine and benzylic methylene groups.

C-O-C Stretching: A strong, prominent band, typically around 1115-1125 cm⁻¹, is indicative of the ether linkage within the morpholine ring. researchgate.net

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1250-1020 cm⁻¹ region.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3000-3100 | Medium |

| C-H Stretch | -CH₂-, -CH₃ (Aliphatic) | 2800-3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

| C-N Stretch | Tertiary Amine | 1020-1250 | Medium |

| C-O-C Stretch | Ether (Morpholine Ring) | 1115-1125 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 191. Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. The most common fragmentation pathway for benzylamines involves the cleavage of the C-N bond alpha to the aromatic ring (benzylic cleavage). nih.govnih.gov This results in the formation of a highly stable 3-methylbenzyl cation (or its rearranged tropylium equivalent) and a neutral morpholine radical, or a morpholinomethyl radical and a 3-methylphenyl cation. The most prominent peak (base peak) is often the one corresponding to the most stable fragment.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) | Represents the intact molecule. |

| 105 | [C₈H₉]⁺ | 3-Methylbenzyl Cation | Formed by cleavage of the benzylic C-N bond. Often a very stable and abundant ion. |

| 100 | [C₅H₁₀NO]⁺ | Morpholinomethyl Cation | Formed by cleavage of the bond between the benzyl (B1604629) CH₂ and the aromatic ring. |

| 86 | [C₄H₈NO]⁺ | Morpholine-derived fragment | Resulting from cleavage within the morpholine ring itself. |

Chromatographic Separation and Detection Techniques

Chromatographic methods are employed to separate this compound from impurities or other components in a mixture, allowing for its quantification and further analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate volatile compounds. For this compound, which has a sufficiently high boiling point, GC is a suitable method for purity analysis. The compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane) is typically effective.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components. researchgate.netasianpubs.org As the compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer, providing a mass spectrum that can be compared to known libraries or interpreted to confirm the structure. While direct analysis is possible, derivatization can sometimes be employed for morpholine-containing compounds to enhance sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. eschemy.com For this compound, reversed-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com To ensure good peak shape for the basic amine, a small amount of an acidifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the morpholine nitrogen. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring provides a chromophore.

UHPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm), which allows for much higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a highly efficient method for the analysis of this compound. nih.gov

Ion Chromatography (IC) for Amine-Specific Detection

Ion Chromatography (IC) is a powerful and well-established technique for the determination of ionic species, including various amines, in a multitude of sample matrices. thermofisher.commetrohm.com The method is particularly suited for the analysis of amines like this compound due to its ability to separate ions and polar molecules based on their charge. In IC, the sample is introduced into a stream of eluent and passed through a stationary phase, typically an ion-exchange resin. The separation of amines can be achieved on cation-exchange columns. amazonaws.comnih.gov

The analysis of amines by IC often employs suppressed conductivity detection, which provides excellent sensitivity for quantifying amines from microgram-per-liter (µg/L) to milligram-per-liter (mg/L) concentrations. thermofisher.com For a tertiary amine like this compound, which can be protonated to form a cation, cation-exchange chromatography is the method of choice. The retention behavior of amines on the column can be influenced by the eluent composition; for instance, the addition of organic modifiers like acetonitrile to the aqueous eluent can improve peak shape and resolution for more hydrophobic amines. amazonaws.comnih.gov

Modern IC systems, including Reagent-Free™ Ion Chromatography (RFIC™) systems that generate eluents electrolytically, offer high precision and consistency for amine separations. thermofisher.com Furthermore, coupling ion chromatography with mass spectrometry (IC-MS) provides an even higher degree of selectivity and sensitivity, allowing for unambiguous peak identification and the quantification of trace-level analytes in complex matrices. metrohm.com This combination leverages the separation power of IC with the definitive identification capabilities of MS, making it an outstanding technique for the characterization of compounds like this compound. metrohm.com

Table 1: Ion Chromatography Conditions for Amine Analysis

| Parameter | Condition | Purpose/Benefit | Reference |

|---|---|---|---|

| Column Type | Cation-exchange (e.g., Metrosep C2, IonPac CS12/CS16/CS19) | Separates cationic species, including protonated amines. | thermofisher.comamazonaws.comnih.gov |

| Eluent | Aqueous acid (e.g., HCl, Oxalic Acid) with organic modifier (e.g., Acetonitrile) | Elutes the amines from the column; organic modifier improves peak shape for hydrophobic amines. | amazonaws.comnih.gov |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) | Provides high sensitivity and selectivity for amine detection. MS allows for definitive identification. | thermofisher.commetrohm.com |

| Application | Quantification of amines in industrial fluids, pharmaceuticals, and environmental samples. | Versatile for various matrices where amine contamination or concentration needs to be monitored. | thermofisher.comgoogle.comnih.gov |

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.govlibretexts.org For amines such as this compound, derivatization is employed to improve chromatographic behavior, enhance detection sensitivity, or enable the separation of enantiomers. nih.govthermofisher.com This is particularly useful for gas chromatography (GC), where the polarity of free amines can lead to poor peak shape and adsorption on the column, and for high-performance liquid chromatography (HPLC) when the analyte lacks a strong chromophore or fluorophore for sensitive detection. nih.govlibretexts.orgthermofisher.com

Pre-Column and On-Column Derivatization for Chromatography

Pre-column and on-column derivatization are two common strategies employed primarily in HPLC to enhance the detection and separation of amines.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the chromatographic system. thermofisher.com This technique is widely accepted as it can be automated and provides highly sensitive and selective detection by attaching a chromophore or fluorophore to the amine. thermofisher.com A variety of reagents are available for derivatizing primary and secondary amines, and by extension, can be adapted for tertiary amines through different reaction mechanisms or by analyzing for potential primary/secondary amine impurities. Common reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl). thermofisher.com For example, FMOC-Cl reacts with secondary amines under mild conditions to form stable, highly fluorescent derivatives, making it a suitable choice for enhancing the detectability of morpholine-containing structures. thermofisher.com

On-column derivatization involves the reaction of the analyte with a reagent directly on the chromatographic column. jst.go.jp This method can be integrated into an automated HPLC system, where the sample is first purified on a pre-column (e.g., an ion-exchange column) and then labeled with a fluorophore on a subsequent column before analytical separation. jst.go.jp This approach simplifies sample preparation and can be highly efficient for the analysis of amines in complex matrices like food samples. jst.go.jp

Table 2: Common Derivatization Reagents for Amine Analysis in Chromatography

| Reagent | Abbreviation | Target Amines | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary | Fluorescence | thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary, Secondary | Fluorescence, UV | libretexts.orgthermofisher.com |

| 5-Dimethylaminonaphthalene-1-sulfonyl Chloride | DNS-Cl | Primary, Secondary | Fluorescence, UV | thermofisher.com |

| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary | Fluorescence | sigmaaldrich.com |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole | NBD-Cl | Primary, Secondary | Fluorescence, UV | yakhak.org |

Application of Catalytically-Promoted Derivatization Methods

To improve the efficiency and speed of derivatization reactions, catalysts are often employed. These catalytically-promoted methods can facilitate reactions under milder conditions and reduce reaction times. A notable example is the use of condensation or coupling agents to promote the formation of amides. For instance, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) can be used as a dehydrating catalyst to facilitate the reaction between an amine and a carboxylic acid-containing derivatizing reagent. nih.gov This approach has been successfully used for the analysis of primary aromatic amines, where EDC promotes the condensation reaction to form stable, fluorescent derivatives. nih.gov While this compound is a tertiary amine and would not react via this specific amide formation pathway, this principle is crucial when analyzing for primary or secondary amine precursors or impurities, or when the target molecule contains other functional groups that can be derivatized using a catalytic approach. nih.gov

Chiral Derivatizing Agents for Enantiomeric Purity Determination

The determination of enantiomeric purity is essential in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule often exhibit different biological activities. yakhak.org While this compound is not itself chiral, this methodology is critical for assessing the enantiomeric purity of chiral amines or for analyzing chiral compounds synthesized using morpholine derivatives. The indirect method of enantiomeric separation involves the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with a racemic mixture of the analyte to form a pair of diastereomers. wikipedia.org

These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. wikipedia.orgmdpi.com The ratio of the diastereomers, determined from the chromatogram, directly reflects the enantiomeric ratio of the original analyte. acs.org

A wide range of CDAs has been developed for the analysis of chiral amines. Notable examples include:

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary and secondary amines to form stable diastereomeric carbamates that can be separated by reversed-phase HPLC. acs.orgnih.gov

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid): Reacts with chiral amines to form diastereomeric amides that can be distinguished by NMR spectroscopy or separated by chromatography. wikipedia.orgrsc.org

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA that reacts with amino groups to yield diastereomers separable by HPLC. nih.gov

OPA with chiral thiols: o-Phthalaldehyde can be used with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles from primary chiral amines. nih.govresearchgate.net

The selection of an appropriate CDA depends on the structure of the amine, the desired detection method, and the chromatographic system available. researchgate.net This approach offers the advantage of using conventional columns and provides robust and reliable determination of enantiomeric purity. nih.gov

Synthetic Utility and Advanced Applications of 4 3 Methylbenzyl Morpholine Derivatives

Role as a Key Building Block in Complex Organic Synthesis

In complex organic synthesis, this compound is utilized to introduce the N-benzylmorpholine unit into a target molecule. The synthesis of novel compound libraries for biological screening often employs such building blocks. nih.gov By starting with 4-(3-Methylbenzyl)morpholine, chemists can rapidly generate a series of analogues by modifying the methylbenzyl moiety or by using the tertiary amine functionality to direct subsequent reactions. This approach accelerates the discovery of new lead compounds by allowing for systematic exploration of the chemical space around a proven pharmacophore. nih.gov The compound effectively merges a group known for beneficial pharmacokinetic properties with a versatile handle for constructing the key receptor-binding features of a target molecule. nih.gov

Strategies for Structural Derivatization and Functionalization

The chemical architecture of this compound offers multiple avenues for structural modification, allowing for the fine-tuning of its physicochemical and biological properties. These derivatization strategies can be broadly categorized by which part of the molecule is being altered: the morpholine (B109124) heterocycle, the methylbenzyl moiety, or the use of the entire structure to build larger systems.

Direct functionalization of the carbon atoms on an N-substituted morpholine ring is a synthetic challenge; however, several strategies can achieve this. One approach involves the formation of an α-functionalized morpholine through an iminium ion intermediate. While less common for N-benzyl derivatives, this pathway allows for the introduction of substituents adjacent to the nitrogen atom.

A more practical and widely used strategy is to construct the desired substituted morpholine ring prior to the introduction of the 3-methylbenzyl group. A variety of synthetic methods exist for creating C-substituted morpholines from starting materials like enantiomerically pure amino acids or amino alcohols. nih.govorganic-chemistry.org This de novo synthesis allows for precise control over the regiochemistry and stereochemistry of substituents on the morpholine core. nih.govacs.org Once the substituted morpholine is formed, N-alkylation with 3-methylbenzyl chloride or a related electrophile furnishes the final target derivative.

Table 1: Synthetic Approaches for C-Substituted Morpholine Derivatives

| Strategy | Description | Starting Materials | Key Reaction Type |

| De Novo Synthesis | Construction of the morpholine ring with desired substituents already in place. | Amino alcohols, aminoalkynes | Intramolecular cyclization (e.g., oxa-Michael, Wacker-type) nih.govorganic-chemistry.org |

| Post-Modification | Direct functionalization of a pre-formed N-benzylmorpholine. | 4-Benzylmorpholine | Iminium ion chemistry, α-lithiation |

Diversification of the Methylbenzyl Moiety

The methylbenzyl portion of the molecule is rich in chemical handles for diversification. The aromatic ring can undergo electrophilic aromatic substitution reactions, and the benzylic methyl group can be readily functionalized.

Aromatic Ring Functionalization: The benzene (B151609) ring can be modified to introduce a variety of functional groups. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amine, providing a point for further amide or urea (B33335) formation. This is exemplified in the synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide, which serves as a scaffold for creating diverse hydrazone and semicarbazide (B1199961) derivatives. mdpi.com Other electrophilic substitutions like halogenation (bromination, chlorination) can install atoms that are useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex structures.

Methyl Group Functionalization: The methyl group is a versatile handle for chemical modification. It can be oxidized to various states, including a hydroxymethyl group, an aldehyde, or a carboxylic acid. researchgate.net The oxidation to a carboxylic acid is particularly useful, as it creates a key functional group for forming amides, esters, and other derivatives. Alternatively, the methyl group can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form a benzylic bromide. This highly reactive intermediate can then be displaced by a wide range of nucleophiles to introduce new functionalities.

Table 2: Potential Derivatization Reactions on the Methylbenzyl Moiety

| Reaction Type | Reagents & Conditions | Moiety Targeted | Resulting Functional Group |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Aromatic Ring | Bromo (-Br) or Chloro (-Cl) |

| Benzylic Oxidation | KMnO₄ or other strong oxidants | Methyl Group | Carboxylic Acid (-COOH) researchgate.net |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | Methyl Group | Bromomethyl (-CH₂Br) |

Incorporation into Fused-Ring Systems and Other Heterocycles

The this compound framework can be used as a substructure for the synthesis of more complex, polycyclic systems. The functional handles introduced via the methods described in section 6.2.2 are key to these transformations.

For example, a derivative with an ortho-amino group on the benzyl (B1604629) ring can undergo condensation reactions with dicarbonyl compounds to form fused heterocyclic systems like quinolines or quinoxalines. Similarly, a derivative functionalized with both a carboxylic acid and an amine can be cyclized to form a lactam.

A notable application is in the synthesis of advanced heterocyclic structures like benzimidazolium salts. In one synthetic pathway, a substituted benzimidazole (B57391) is first N-benzylated and then undergoes quaternization. mdpi.com Applying this logic, this compound could be modified to incorporate a benzimidazole moiety, which is then elaborated into a more complex fused system, demonstrating its role as a key intermediate in building advanced heterocycles. mdpi.com The synthesis of thiophene (B33073) derivatives from morpholino-thioacrylic acid amides also highlights how the morpholine unit can be a key component in building other heterocyclic rings. orgsyn.org

Use as an Intermediate in the Production of Advanced Chemical Entities

The derivatives of this compound are valuable intermediates in the synthesis of advanced chemical entities, particularly pharmaceuticals and agrochemicals. nih.govatamankimya.com The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) and in enzyme inhibitors. researchgate.net

For instance, the synthesis of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo)methyl)morpholine, a therapeutic agent, involves the alkylation of a complex morpholine derivative. google.com While not the exact starting material, this illustrates the industrial relevance of using N-alkylation on morpholine cores to produce final active pharmaceutical ingredients (APIs). By using this compound and its derivatives, researchers can access novel analogues of known drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

In the agrochemical sector, morpholine derivatives are known for their fungicidal properties. nih.govatamankimya.com The ability to easily diversify the this compound structure allows for the creation of new potential fungicides for crop protection. The synthetic flexibility enables the optimization of activity against specific fungal strains while minimizing environmental impact.

Industrial Synthesis Considerations and Scale-Up Methodologies

The large-scale production of this compound requires processes that are cost-effective, efficient, and environmentally sound. The most common industrial routes involve either the direct N-alkylation of morpholine or reductive amination.

N-Alkylation: This is a straightforward and widely used method involving the reaction of morpholine with 3-methylbenzyl chloride. The reaction is typically run in the presence of a base (like potassium carbonate or triethylamine) to neutralize the hydrochloric acid byproduct. For industrial scale, factors such as solvent choice, temperature control, and management of the salt byproduct are critical. A greener alternative involves using 3-methylbenzyl alcohol instead of the corresponding halide, which can be achieved using catalysts like propylphosphonic acid anhydride (B1165640) (T3P®) or heterogeneous metal catalysts, with water being the only byproduct. researchgate.netresearchgate.net

Reductive Amination: This method involves the reaction of morpholine with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent. The aldehyde and amine first form an iminium ion, which is then reduced to the final product. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation. For large-scale synthesis, catalytic hydrogenation over a heterogeneous catalyst (e.g., palladium on carbon, or CuO-NiO/γ-Al₂O₃) is often preferred as it uses inexpensive hydrogen gas and allows for easy catalyst recovery and reuse. researchgate.net This method avoids the use of halogenated starting materials. morressier.com

Scale-Up Considerations:

Reagent Cost & Availability: Morpholine, 3-methylbenzaldehyde, and 3-methylbenzyl chloride are readily available industrial chemicals.

Catalyst Selection: Heterogeneous catalysts are favored for ease of separation and recycling, reducing waste and cost. researchgate.net

Process Safety: Exothermic reactions require careful temperature management to prevent runaways. The flammability of solvents and hydrogen gas (in reductive amination) must be managed.

Waste Management: The N-alkylation with benzyl chloride produces stoichiometric amounts of salt waste that must be treated. morressier.com The reductive amination and alcohol alkylation routes are atom-economical and produce less waste.

Purification: Distillation or crystallization are common methods for purifying the final product on a large scale.

Table 3: Comparison of Industrial Synthesis Methods

| Method | Morpholine Source | Benzyl Source | Key Reagents/Catalysts | Advantages | Disadvantages |

| N-Alkylation | Morpholine | 3-Methylbenzyl chloride | Base (e.g., K₂CO₃) | Simple, versatile, high yield morressier.com | Produces salt waste, uses halogenated reagent |

| N-Alkylation (Green) | Morpholine | 3-Methylbenzyl alcohol | Catalyst (e.g., T3P®, Fe-catalysts) researchgate.netresearchgate.net | Atom economical (water byproduct), avoids halides | May require more specialized catalysts/conditions |

| Reductive Amination | Morpholine | 3-Methylbenzaldehyde | Reducing agent (e.g., H₂/Pd-C) researchgate.net | High atom economy, avoids halides | Requires handling of H₂ gas, potential catalyst costs |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of 4-(3-Methylbenzyl)morpholine Chemistry

The current understanding of this compound is largely extrapolated from the well-established chemistry of N-substituted morpholines. The morpholine (B109124) ring itself is a versatile heterocyclic motif, and its N-alkylation is a common strategy to introduce diverse functionalities and modulate physicochemical properties.

The synthesis of N-alkylated morpholines, including what can be presumed for this compound, is predominantly achieved through two primary pathways: reductive amination and direct alkylation. Reductive amination involves the reaction of morpholine with an aldehyde or ketone, in this case, 3-methylbenzaldehyde (B113406), in the presence of a reducing agent. This method is widely favored for its efficiency and broad substrate scope. researchgate.netorganic-chemistry.org Direct alkylation, another viable route, proceeds via the nucleophilic substitution of a halide, such as 3-methylbenzyl chloride, by morpholine. researchgate.net While straightforward, this method can sometimes be complicated by over-alkylation and the generation of salt byproducts. researchgate.net

The chemical reactivity of the morpholine nitrogen is a key determinant of its chemical behavior. The nitrogen atom in the morpholine ring is basic and nucleophilic, readily participating in reactions typical of secondary amines. However, the presence of the ether oxygen atom in the ring can influence the electron density on the nitrogen, modulating its reactivity compared to simpler cyclic amines like piperidine.

The introduction of the 3-methylbenzyl group at the nitrogen atom introduces further complexity and potential for specific interactions. The benzyl (B1604629) group can influence the steric environment around the nitrogen and participate in various chemical transformations. The methyl group on the aromatic ring can also be a site for further functionalization, although this is less commonly explored.

Identification of Unexplored Research Avenues and Challenges

The most significant challenge in the study of this compound is the current dearth of specific research dedicated to this particular molecule. This lack of data presents a substantial unexplored research avenue. Key areas that remain to be investigated include:

Detailed Synthesis and Optimization: While general synthetic methods can be proposed, specific reaction conditions, yields, and purification protocols for the efficient and scalable synthesis of this compound have not been reported. A comparative study of different synthetic routes would be highly valuable.

Comprehensive Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties (pKa, solubility, lipophilicity) are essential for a thorough understanding of this compound. This fundamental information is currently missing from the scientific record.

Exploration of Chemical Reactivity: The reactivity of the 3-methylbenzyl moiety in the context of the morpholine scaffold has not been explored. For instance, reactions involving the benzylic protons or the aromatic ring could lead to novel derivatives with interesting properties.

Biological Activity Screening: The morpholine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.net However, the biological activity profile of this compound remains completely unknown. Systematic screening against a variety of biological targets could uncover potential therapeutic applications.

Catalytic Applications: N-arylmethylamines can act as ligands in catalysis. The potential of this compound and its derivatives as ligands for transition metal catalysts in various organic transformations is an unexplored area.

The primary challenge for future research will be to move beyond theoretical extrapolation and generate empirical data for this specific compound. This will require dedicated synthetic efforts and comprehensive analytical characterization.

Proposed Directions for Future Academic and Methodological Advancements

To address the identified gaps in knowledge, the following directions for future research are proposed:

Systematic Synthesis and Characterization: A foundational study should be undertaken to synthesize this compound via established methods like reductive amination and alkylation. This should include detailed optimization of reaction conditions to maximize yield and purity, followed by full spectroscopic characterization. The interactive data table below outlines the expected data points that need to be experimentally determined.

Interactive Data Table: Physicochemical and Spectroscopic Data for this compound (Hypothetical Data)

| Property | Expected Value/Technique |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | To be determined |

| Melting Point | To be determined |

| ¹H NMR | Peaks corresponding to methyl, methylene, and aromatic protons |

| ¹³C NMR | Peaks corresponding to methyl, methylene, and aromatic carbons |

| IR Spectroscopy | Characteristic peaks for C-H, C-N, and C-O bonds |

Derivative Synthesis and Library Generation: A library of derivatives of this compound should be synthesized. This could involve modifications to the aromatic ring (e.g., introduction of other substituents) or the morpholine ring itself. This library would be a valuable resource for structure-activity relationship (SAR) studies.

Computational Modeling and a priori Prediction: In parallel with experimental work, computational studies can be employed to predict the physicochemical properties, conformational preferences, and potential biological activities of this compound and its derivatives. This can help to guide synthetic efforts and prioritize compounds for biological screening.

Exploration in Medicinal Chemistry: Given the prevalence of the morpholine scaffold in pharmaceuticals, this compound should be evaluated for a range of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system activities. The 3-methylbenzyl moiety may offer unique interactions with biological targets compared to other N-benzylmorpholine derivatives.

Investigation in Catalysis: The potential of this compound as a ligand in homogeneous catalysis should be investigated. Its coordination chemistry with various transition metals could be explored, and its performance in catalytic reactions such as cross-coupling and asymmetric synthesis could be assessed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.